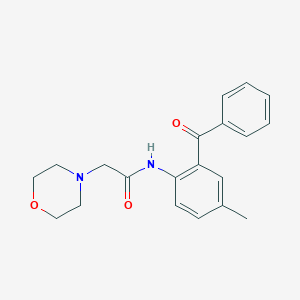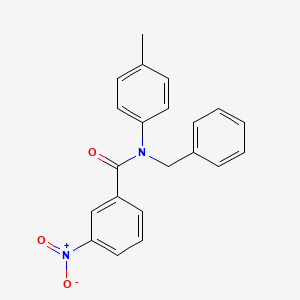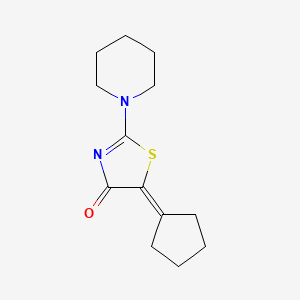![molecular formula C15H14F3NO3S B5751129 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. In
作用機序
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). This compound 1864 inhibits the activity of GEFs, which results in the inactivation of Rho GTPases.
Biochemical and Physiological Effects:
This compound 1864 has been shown to inhibit cell migration and invasion in various cancer cell lines. It has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo. This compound 1864 has been studied in the context of cancer metastasis, and it has been shown to inhibit the formation of metastases in animal models. In addition, this compound 1864 has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. One advantage of using this compound 1864 in lab experiments is that it is a specific inhibitor of Rho family GTPases. However, one limitation of using this compound 1864 is that it may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864. One area of research is the development of more potent and specific inhibitors of Rho family GTPases. Another area of research is the study of the role of Rho family GTPases in other cellular processes, such as cell division and apoptosis. Finally, the therapeutic potential of this compound 1864 in other diseases, such as cardiovascular diseases, should be explored.
合成法
The synthesis of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 involves several steps, including the preparation of the starting materials and the final coupling reaction. The starting materials for this compound 1864 synthesis are 4-(trifluoromethyl)benzenesulfonyl chloride and 4-ethoxyaniline. The reaction between these two compounds results in the formation of 4-ethoxy-N-(4-trifluoromethylphenyl)benzenesulfonamide, which is then treated with sodium hydroxide to yield this compound 1864.
科学的研究の応用
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. This compound has been studied in various cancer cell lines, and it has been shown to inhibit cell migration and invasion. This compound 1864 has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-13-7-9-14(10-8-13)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURWJRNXTWPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5751076.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)

![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)

![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)

